molecular formula C7H6FNO2 B1467712 5-Fluoro-3-methylpicolinic acid CAS No. 1256808-59-9

5-Fluoro-3-methylpicolinic acid

Cat. No. B1467712
M. Wt: 155.13 g/mol
InChI Key: AJTJGMWIBKBTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-methylpicolinic acid (CAS Number: 1256808-59-9) is a chemical compound with the molecular formula C7H6FNO2 . It falls under the category of pyridinecarboxylic acids . The compound’s molecular weight is approximately 155.13 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-methylpicolinic acid consists of a pyridine ring with a methyl group (CH3) and a carboxylic acid group (COOH) attached. The fluorine atom (F) is substituted at a specific position on the ring. The compound’s IUPAC name is 5-Fluoro-3-methylpyridine-2-carboxylic acid .

Scientific Research Applications

Cancer Chemotherapy

5-Fluoro-3-methylpicolinic acid is closely related to 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. The effectiveness of 5-FU, often in combination with other drugs, has been thoroughly investigated in the treatment of advanced colorectal cancer. Notably, 5-FU remains the most active single agent in this context, with combinations including folinic acid showing improved patient survival rates. These studies underline the critical role of 5-FU and its derivatives in enhancing treatment outcomes for colorectal cancer patients (Abbruzzese & Levin, 1989; Mohelníková-Duchoňová et al., 2014).

Pharmacogenetics and Personalized Medicine

The research highlights the importance of pharmacogenetics in determining the optimal drug combinations for individual patients. The efficacy and toxicity of anticancer drugs, including 5-FU and its derivatives, are significantly influenced by genetic variability in drug metabolism and transport enzymes. This underlines the necessity for a personalized approach in cancer therapy, particularly in colorectal cancer treatment, where drug combinations are tailored based on genetic markers (Mohelníková-Duchoňová et al., 2014).

Molecular Mechanisms and Future Directions

Recent studies have also explored the molecular mechanisms underlying the therapeutic effects of fluoropyrimidines, including 5-FU. Insights into how these compounds interfere with nucleic acid dynamics and structure have opened new avenues for their use in cancer therapy. Moreover, the development of polymeric forms of fluoropyrimidines could offer more precise cancer treatment options in the era of personalized medicine, highlighting the ongoing innovation in the application of these compounds (Gmeiner, 2020).

properties

IUPAC Name

5-fluoro-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTJGMWIBKBTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-methylpicolinic acid

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-3-methyl-pyridine-2-carboxylic acid methyl ester (1.28 g) in MeOH (6 ml) was added at 22° C. a solution of lithium hydroxide mono hydrate (636 mg) in water (3 ml) and stiring was continued for 16 h. The mixture was diluted with water, the MeOH was evaporated at reduced pressure and the pH was adjusted to 1 using 1 N aqueous HCl. The aqueous layer was extracted with AcOEt, the organic layer was dried, evaporated and the residue was crystallized from AcOEt/n-heptane to give the title compound (1.02 g) as a pale yellow solid. MS: m/z=153.7 [M−H]−.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
636 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-methylpicolinic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-3-methylpicolinic acid
Reactant of Route 3
Reactant of Route 3
5-Fluoro-3-methylpicolinic acid
Reactant of Route 4
Reactant of Route 4
5-Fluoro-3-methylpicolinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Fluoro-3-methylpicolinic acid
Reactant of Route 6
5-Fluoro-3-methylpicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.